molecular formula C18H17N3O2S2 B2559052 N-(2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-60-5

N-(2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2559052
CAS RN: 864918-60-5
M. Wt: 371.47
InChI Key: UFCQLEYPZKRPHK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as MTDT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MTDT is a thiadiazole derivative that has shown promising results in various biological assays, making it a potential candidate for further research.

Scientific Research Applications

Structure-Activity Relationships

The study of thiazole and thiadiazole derivatives has revealed their potent and selective antagonistic properties for human adenosine A3 receptors. A particular compound within this series, N-[3-(4-methoxy-phenyl)-[1,2,4]thiadiazol-5-yl]-acetamide, demonstrated significant binding affinity and selectivity for human adenosine A3 receptors. This compound exhibited antagonistic effects in functional assays related to cAMP biosynthesis, which is part of the signal transduction pathways of adenosine A3 receptors. These findings suggest potential therapeutic applications in conditions where modulation of adenosine A3 receptor activity is beneficial (Jung et al., 2004).

Anticancer Potential

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity as potential anticancer agents. These compounds were tested against various cancer cell lines, including neuroblastoma, colon cancer, and prostate cancer. Although none of the derivatives showed superior activity compared to the reference drug doxorubicin, certain derivatives with specific substituents on the phenyl ring exhibited notable cytotoxic activity against these cell lines, indicating a direction for further research in cancer therapeutics (Mohammadi-Farani et al., 2014).

Antioxidant and Antimicrobial Properties

Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives have been synthesized and their antioxidant, antimicrobial, and toxic properties explored. These compounds showed promising antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, their antioxidant efficiency was determined, suggesting potential for use in treatments requiring antimicrobial and antioxidant properties (Al-Khazragie et al., 2022).

Synthesis and Antimicrobial Evaluation

The synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid has been achieved, leading to compounds with significant in vitro antimicrobial activities against various microbial strains. This research underscores the potential of thiadiazole derivatives in developing new antimicrobial agents (Noolvi et al., 2016).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-12-7-3-4-8-13(12)17-20-18(25-21-17)24-11-16(22)19-14-9-5-6-10-15(14)23-2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCQLEYPZKRPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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